molecular formula C13H11FN2O2 B11614674 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide

2-(4-Fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide

Cat. No.: B11614674
M. Wt: 246.24 g/mol
InChI Key: VWHOSROKGLYOOK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-dium-1,4-bis(olate) is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a cyclopenta[b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-dium-1,4-bis(olate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated aromatic compound reacts with the cyclopenta[b]pyrazine core.

    Formation of the Dium and Bis(olate) Groups: This step involves the oxidation and subsequent ionization of the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-dium-1,4-bis(olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-dium-1,4-bis(olate) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-dium-1,4-bis(olate) involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the cyclopenta[b]pyrazine core contributes to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: This compound shares the fluorophenyl group but has a different core structure.

    1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Another fluorinated compound with distinct structural features.

Uniqueness

2-(4-Fluorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-dium-1,4-bis(olate) is unique due to its combination of a fluorophenyl group and a cyclopenta[b]pyrazine core, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide

InChI

InChI=1S/C13H11FN2O2/c14-10-6-4-9(5-7-10)13-8-15(17)11-2-1-3-12(11)16(13)18/h4-8H,1-3H2

InChI Key

VWHOSROKGLYOOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)F

Origin of Product

United States

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